1-Nitro-2-(trifluoromethylsulfonyl)benzene
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Overview
Description
1-Nitro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C₇H₄F₃NO₄S. It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethylsulfonyl group (-SO₂CF₃) attached to a benzene ring.
Preparation Methods
The synthesis of 1-Nitro-2-(trifluoromethylsulfonyl)benzene typically involves the nitration of 2-(trifluoromethylsulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
1-Nitro-2-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or the trifluoromethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-2-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The exact pathways involved depend on the specific biological system and the nature of the target molecules .
Comparison with Similar Compounds
1-Nitro-2-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:
1-Nitro-2-(trifluoromethyl)benzene: Lacks the sulfonyl group, which affects its reactivity and applications.
2-Nitro-1-(trifluoromethylsulfonyl)benzene: Positional isomer with different chemical properties and reactivity.
1-Nitro-4-(trifluoromethylsulfonyl)benzene:
The uniqueness of this compound lies in the combination of its functional groups and their specific positions on the benzene ring, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-nitro-2-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPUJYVEYARGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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